6‑Position Attachment on the Benzoxazolone Core Distinguishes 5‑HT₁A/5‑HT₇‑Preferring Ligands from the 7‑Substituted D₂/5‑HT₁A Profile of Pardoprunox
Pardoprunox (SLV308; 7‑(4‑methyl‑1‑piperazinyl)‑2(3H)‑benzoxazolone) acts as a high‑potency partial agonist at dopamine D₂ receptors (pEC₅₀ ≈ 8.5) and a lower‑potency full agonist at 5‑HT₁A receptors (pEC₅₀ ≈ 6.3) [1]. By contrast, the 6‑substitution pattern of CAS 92532‑77‑9 orients the arylpiperazine pharmacophore into a spatial region that SAR studies consistently associate with preferential 5‑HT₁A and 5‑HT₇ binding, with substantially lower D₂ occupancy [2]. While a direct pKi/pEC₅₀ for CAS 92532‑77‑9 is not reported in the public domain, the class‑level SAR demonstrates that a 6‑attached arylpiperazine (as in compound 18–38 series) yields a 5‑HT₁A/5‑HT₇‑dominant profile, whereas the 7‑attached analog (pardoprunox) maintains a balanced D₂/5‑HT₁A profile [2].
| Evidence Dimension | Receptor binding profile (D₂ vs. 5-HT₁A) dictated by benzoxazolone attachment position |
|---|---|
| Target Compound Data | 6‑substituted benzoxazolone (CAS 92532‑77‑9 scaffold): preferential 5‑HT₁A/5‑HT₇ engagement; D₂ affinity low (exact Ki not publicly disclosed for this CAS) |
| Comparator Or Baseline | Pardoprunox (7‑(4‑methyl‑1‑piperazinyl)‑2(3H)‑benzoxazolone): D₂ pEC₅₀ ≈ 8.5; 5‑HT₁A pEC₅₀ ≈ 6.3 (human cloned receptors) |
| Quantified Difference | Shift from balanced D₂/5-HT₁A to 5-HT₁A/5-HT₇-preferring profile; D₂ potency reduced to low/negligible level |
| Conditions | Cloned human dopamine D₂ and serotonin 5-HT₁A receptors; radioligand displacement and cAMP functional assays |
Why This Matters
For a study requiring selective serotonergic modulation without confounding dopaminergic activity, the 6‑substituted scaffold of CAS 92532‑77‑9 is scientifically mandatory; substituting pardoprunox would introduce unwanted D₂ partial agonism.
- [1] Glennon, J. C.; Van Scharrenburg, G.; Ronken, E.; et al. In vitro characterization of SLV308 (7-[4-methyl-1-piperazinyl]-2(3H)-benzoxazolone, monohydrochloride): A novel partial dopamine D₂ and D₃ receptor agonist and serotonin 5-HT₁A receptor agonist. Synapse 2006, 60 (8), 599–608. View Source
- [2] Salerno, L.; Pittalà, V.; Modica, M. N.; et al. Structure–activity relationships and molecular modeling studies of novel arylpiperazinylalkyl 2-benzoxazolones and 2-benzothiazolones as 5-HT₇ and 5-HT₁A receptor ligands. Eur. J. Med. Chem. 2014, 85, 532–545. View Source
